

# Spectroscopic Profile of Methyl N-(4-chlorophenyl)carbamate: A Technical Guide

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## Compound of Interest

Compound Name: *methyl N-(4-chlorophenyl)carbamate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **methyl N-(4-chlorophenyl)carbamate**, a compound of interest in medicinal chemistry and drug development.<sup>[1]</sup> The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document also includes standardized experimental protocols for acquiring such data and a logical workflow for its synthesis and characterization.

## Spectroscopic Data Summary

The spectroscopic data for **methyl N-(4-chlorophenyl)carbamate** is presented in the tables below. This data is essential for the identification, characterization, and purity assessment of the compound.

## Nuclear Magnetic Resonance (NMR) Data

<sup>1</sup> H NMR	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Predicted	~7.3	Doublet	2H	Ar-H (ortho to Cl)
~7.2	Doublet	2H	Ar-H (meta to Cl)	
~6.5	Broad Singlet	1H	N-H	
~3.7	Singlet	3H	O-CH <sub>3</sub>	

<sup>13</sup> C NMR	Chemical Shift (δ) ppm	Assignment
Predicted	~154	C=O (Carbonyl)
~138	Ar-C (C-N)	
~129	Ar-C (C-Cl)	
~129	Ar-CH (meta to Cl)	
~120	Ar-CH (ortho to Cl)	
~52	O-CH <sub>3</sub>	

## Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Strong, Broad	N-H Stretch
~3100-3000	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch
~1720	Strong	C=O Stretch (Carbonyl)
~1590	Medium	C=C Stretch (Aromatic)
~1520	Strong	N-H Bend
~1220	Strong	C-O Stretch
~1090	Strong	C-N Stretch
~830	Strong	C-Cl Stretch

## Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
185/187	High	[M] <sup>+</sup> (Molecular Ion, <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)
154/156	Medium	[M - OCH <sub>3</sub> ] <sup>+</sup>
128	High	[M - CH <sub>3</sub> NCO] <sup>+</sup> (Loss of methyl isocyanate)
93	Medium	[C <sub>6</sub> H <sub>4</sub> Cl] <sup>+</sup>
57	Medium	[CH <sub>3</sub> NCO] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are standardized for common laboratory instrumentation.

## Synthesis of Methyl N-(4-chlorophenyl)carbamate

A mixture of 4-chloroaniline and an excess of methyl chloroformate is stirred in a suitable solvent, such as dichloromethane, in the presence of a base, like triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is typically carried out at room temperature. After the reaction is complete, the mixture is washed with water, dried over an anhydrous salt (e.g.,  $\text{MgSO}_4$ ), and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent like ethanol.[2]

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

A sample of **methyl N-(4-chlorophenyl)carbamate** (5-10 mg for  $^1\text{H}$ , 20-50 mg for  $^{13}\text{C}$ ) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. For  $^1\text{H}$  NMR, the spectral width is typically set from 0 to 10 ppm, and for  $^{13}\text{C}$  NMR, from 0 to 200 ppm. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

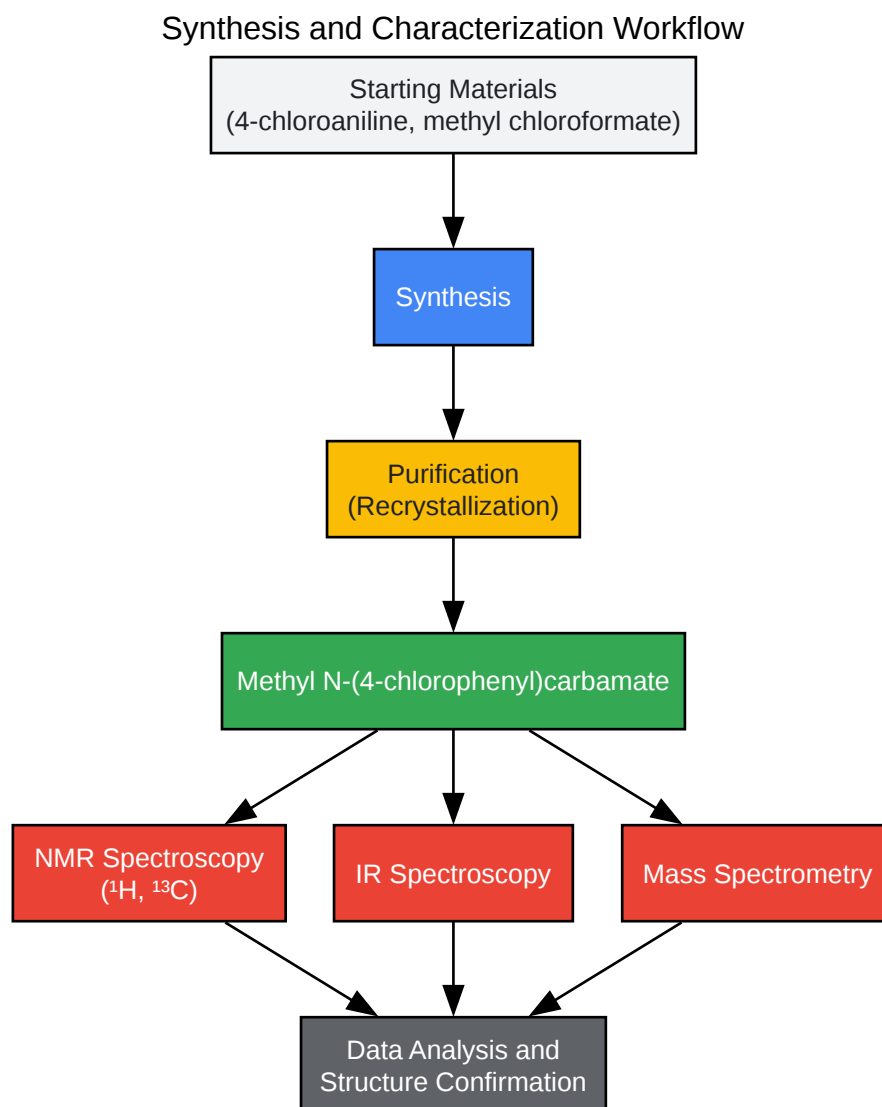
The IR spectrum of solid **methyl N-(4-chlorophenyl)carbamate** can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ . Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

## Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). For EI, an electron beam with an energy of 70 eV is used to ionize the sample. The resulting ions are then accelerated into the mass analyzer, and their mass-to-charge ratio ( $m/z$ ) is detected. A characteristic fragmentation pattern for N-methyl carbamates involves the neutral loss of methyl isocyanate ( $\text{CH}_3\text{NCO}$ , 57 Da).[3]

## Workflow and Characterization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **methyl N-(4-chlorophenyl)carbamate**.



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## References

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